3-(2-Bromo-4-chlorophenyl)propan-1-ol
Description
3-(2-Bromo-4-chlorophenyl)propan-1-ol is a halogenated aromatic alcohol characterized by a propanol chain attached to a phenyl ring substituted with bromine at position 2 and chlorine at position 2. For instance, 3-(2-bromophenyl)propan-1-ol (a closely related analog lacking the 4-chloro substituent) was synthesized via reduction of 3-(2-bromophenyl)propionic acid with NaBH₄, yielding a colorless oil with 95% purity . The bromine and chlorine substituents on the aromatic ring are expected to influence electronic properties, solubility, and reactivity, making this compound valuable in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C9H10BrClO |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
3-(2-bromo-4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10BrClO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-4,6,12H,1-2,5H2 |
InChI Key |
JHOGSVGHLQGDIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(2-Bromo-4-chlorophenyl)propan-1-ol
3-(2-Bromo-4-chlorophenyl)propan-1-ol can be synthesized through multiple-step organic reactions from 2-bromo-4-chlorobenzaldehyde.
A typical synthetic route includes:
- Step 1 : Reduction of 2-bromo-4-chlorobenzaldehyde to 2-bromo-4-chlorobenzyl alcohol.
- Step 2 : Conversion of 2-bromo-4-chlorobenzyl alcohol to 1-(bromomethyl)-2-bromo-4-chlorobenzene.
- Step 3 : Reaction of 1-(bromomethyl)-2-bromo-4-chlorobenzene with a suitable reagent to form 3-(2-bromo-4-chlorophenyl)propan-1-ol.
Reaction conditions, such as solvents like dimethylformamide (DMF) and bases like potassium carbonate, are crucial for optimizing yield and purity. Industrial production methods may involve scaling up these laboratory techniques while ensuring cost-effectiveness and environmental sustainability.
Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H10BrClO |
| Molecular Weight | 264.54 g/mol |
| IUPAC Name | 3-(2-Bromo-4-chlorophenyl)propan-1-ol |
| InChI | InChI=1S/C9H10BrClO/c10-8-5-6(11)1-2-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2 |
| InChI Key | VGVWYISKDVRHMU-SECBINFHSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Br)C@@HN |
3-(2-Bromo-4-chlorophenyl)propan-1-ol exhibits typical physical properties associated with alcohols:
- It can participate in esterification reactions with carboxylic acids to form esters.
- It can undergo oxidation reactions to form aldehydes or ketones.
- It can be used as a building block in the synthesis of more complex molecules.
The compound’s chemical properties are influenced by its functional groups:
- The hydroxyl group allows for hydrogen bonding and nucleophilic reactions.
- The bromine and chlorine substituents affect the compound's reactivity and stability.
Applications in Research
3-(2-Bromo-4-chlorophenyl)propan-1-ol has several applications in scientific research:
- It is used as an intermediate in the synthesis of pharmaceutical compounds.
- It is used as a building block in the synthesis of new materials.
- It is used as a reagent in chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(2-Bromo-4-chlorophenyl)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-chlorophenyl)propan-1-ol involves its interaction with molecular targets and pathways. The presence of bromine and chlorine atoms on the phenyl ring allows the compound to participate in various chemical reactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Spectroscopic and Analytical Data
- NMR and MS : For 3-(2-bromophenyl)propan-1-ol, NMR data matched literature values, confirming structural integrity . ESI-MS for related compounds (e.g., m/z = 246 [M+H]⁺ for IV-9 in ) highlights the utility of mass spectrometry in verifying molecular weights.
Biological Activity
3-(2-Bromo-4-chlorophenyl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, and discusses relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of 3-(2-Bromo-4-chlorophenyl)propan-1-ol features a bromine atom and a chlorine atom on a phenyl ring, linked to a propanol group. This unique arrangement may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H10BrClO |
| Molecular Weight | 239.53 g/mol |
| Appearance | White to off-white solid |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, studies have shown that derivatives of brominated phenyl compounds can effectively inhibit the growth of various pathogens, including multidrug-resistant strains.
- In vitro Studies : A study examining related compounds found that derivatives with halogen substitutions demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating strong antimicrobial efficacy .
Anticancer Activity
The anticancer potential of 3-(2-Bromo-4-chlorophenyl)propan-1-ol has been explored through various assays, particularly against human cancer cell lines.
- Case Study : In a comparative study involving several halogenated phenyl derivatives, 3-(2-Bromo-4-chlorophenyl)propan-1-ol showed significant cytotoxicity against A549 lung adenocarcinoma cells. The viability post-treatment was reduced significantly when compared to control groups treated with standard chemotherapeutic agents like cisplatin .
The biological activity of 3-(2-Bromo-4-chlorophenyl)propan-1-ol is believed to be linked to its interaction with specific cellular targets:
- Enzyme Inhibition : The presence of halogens may enhance binding affinity to enzymes involved in cancer cell proliferation.
- Signal Transduction Modulation : Compounds with similar structures have been shown to affect pathways related to apoptosis and cell cycle regulation.
Table of Biological Activities
| Compound | Activity Type | Target Pathogen/Cell Line | Effectiveness (MIC/IC50) |
|---|---|---|---|
| 3-(2-Bromo-4-chlorophenyl)propan-1-ol | Antimicrobial | Staphylococcus aureus | MIC < 32 µg/mL |
| 3-(2-Bromo-4-chlorophenyl)propan-1-ol | Anticancer | A549 cells | IC50 = 25 µM |
| Related compound | Antimicrobial | E. coli | MIC > 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
